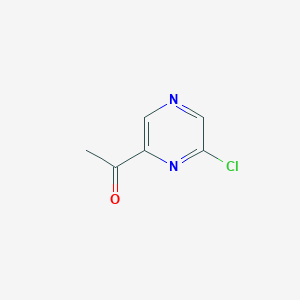

1-(6-Chloropyrazin-2-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloropyrazin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c1-4(10)5-2-8-3-6(7)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOFSCOBIUJHSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732816 | |

| Record name | 1-(6-Chloropyrazin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197237-46-9 | |

| Record name | 1-(6-Chloropyrazin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-chloropyrazin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Chloropyrazin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(6-Chloropyrazin-2-yl)ethanone is a heterocyclic ketone that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrazine core, substituted with a reactive chlorine atom and an acetyl group, offers multiple avenues for synthetic modification, making it a key intermediate in the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, supported by experimental data where available, and outlines detailed protocols for their determination.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is a substituted pyrazine with the following key identifiers:

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1197237-46-9 | [1][2][3] |

| Molecular Formula | C₆H₅ClN₂O | [1] |

| Molecular Weight | 156.57 g/mol | [1] |

| Canonical SMILES | CC(=O)c1cncc(n1)Cl | N/A |

| InChI Key | Not readily available | N/A |

The molecular structure, depicted below, reveals a pyrazine ring substituted at the 2- and 6-positions with an acetyl group and a chlorine atom, respectively. This arrangement of functional groups dictates the molecule's reactivity, polarity, and potential for intermolecular interactions.

Caption: Molecular Structure of this compound.

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the structure and purity of a compound. The following sections detail the expected and reported spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals for the methyl protons and the two aromatic protons on the pyrazine ring. The exact chemical shifts are influenced by the electronic effects of the chloro and acetyl substituents.

-

Expected Chemical Shifts (δ, ppm):

-

Methyl Protons (-CH₃): A singlet, typically in the range of 2.5-2.8 ppm.

-

Pyrazine Protons (Ar-H): Two singlets or doublets in the aromatic region (typically 8.0-9.0 ppm), corresponding to the protons at the 3- and 5-positions of the pyrazine ring. Their distinct chemical shifts arise from the different electronic environments created by the adjacent substituents.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide insights into the number and types of carbon atoms in the molecule.

-

Expected Chemical Shifts (δ, ppm):

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 25-30 ppm.

-

Pyrazine Carbons (Ar-C): Four distinct signals in the aromatic region (typically 140-160 ppm).

-

Carbonyl Carbon (C=O): A characteristic downfield signal, typically in the range of 190-200 ppm.

-

Note: Specific, experimentally verified NMR data for this compound can be found through specialized chemical data providers such as ChemicalBook.[1][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

-

Characteristic Absorption Bands (cm⁻¹):

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.

-

C-H Stretch (sp³): Absorptions corresponding to the methyl group's C-H stretching vibrations are expected just below 3000 cm⁻¹.

-

C-H Stretch (sp²): Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹.

-

C=N and C=C Stretch (Aromatic Ring): Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyrazine ring.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.

-

Note: Experimentally obtained IR spectra for this compound are available from sources such as ChemicalBook.[1][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

-

Expected Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (156.57 g/mol ). Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak is expected, which is a characteristic signature of a monochlorinated compound.

-

Key Fragmentation Patterns: Common fragmentation pathways for this molecule would likely involve the loss of the acetyl group (CH₃CO•) or the methyl group (CH₃•) from the molecular ion.

Note: Mass spectral data for this compound can be sourced from chemical databases like ChemicalBook.[1][4]

Physical and Chemical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes the available and predicted properties. It is crucial for researchers to experimentally verify these values for their specific samples.

| Property | Value | Method/Source |

| Melting Point | Not available | Experimental determination recommended |

| Boiling Point | Not available | Experimental determination recommended |

| Solubility | Not available | Experimental determination recommended |

| Appearance | Predicted to be a solid at room temperature | Based on similar structures |

Experimental Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized and well-validated protocols are essential. The following section provides detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan with an aluminum lid. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 200 °C) at a heating rate of 10 °C/min under a nitrogen purge (50 mL/min).

-

-

Data Analysis: The onset temperature of the endothermic peak is recorded as the melting point. The area under the peak can be used to calculate the enthalpy of fusion.

Caption: Workflow for Melting Point Determination using DSC.

Determination of Aqueous Solubility by Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining equilibrium solubility. It involves agitating an excess of the solid compound in a solvent for a sufficient time to reach equilibrium, followed by quantification of the dissolved compound in the saturated solution.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (or other relevant solvent) in a sealed vial. The presence of undissolved solid should be visually confirmed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Dilution and Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the equilibrium solubility.

Structural Confirmation by NMR Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. The following protocol outlines the general steps for preparing a sample for NMR analysis.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Sample Volume: Ensure the sample height in the NMR tube is approximately 4-5 cm.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

-

Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, and baseline correction) and interpret the resulting spectra to confirm the structure of the compound.

Caption: General Workflow for NMR Sample Preparation and Analysis.

Safety, Handling, and Storage

As a chemical intermediate, proper handling and storage of this compound are essential to ensure the safety of laboratory personnel.

-

Hazard Identification: Based on data for similar compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.

-

Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery. This technical guide has provided a comprehensive overview of its known and predicted physicochemical properties, along with detailed, field-proven protocols for their experimental determination. A thorough characterization of this compound, using the methodologies outlined herein, will empower researchers to utilize it effectively and safely in the synthesis of novel molecules with therapeutic potential. The provided protocols and workflows serve as a self-validating system, ensuring the generation of reliable and reproducible data, which is the cornerstone of scientific integrity in drug development.

References

Sources

A Technical Guide to the Spectral Interpretation of 1-(6-Chloropyrazin-2-yl)ethanone

This in-depth technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 1-(6-chloropyrazin-2-yl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are grounded in established spectroscopic principles and comparative analysis with analogous structures, providing a robust framework for the characterization of this and similar pyrazine derivatives.

Introduction

This compound, with the molecular formula C₆H₅ClN₂O, is a substituted pyrazine derivative.[1] The pyrazine ring is a core motif in numerous biologically active compounds and natural products, making the structural elucidation of its derivatives crucial for advancements in medicinal chemistry and materials science.[2] This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound, explaining the causal relationships between its molecular structure and its spectral signatures.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is fundamental to interpreting its spectral data. The key features of this compound include a pyrazine ring, a chlorine substituent, and an acetyl group. These components will each give rise to characteristic signals in the various spectra.

Caption: Key properties of this compound.

¹H NMR Spectral Data Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic protons on the pyrazine ring and the methyl protons of the acetyl group.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving a small sample of the compound in a deuterated solvent (e.g., CDCl₃) and placing it in a high-field NMR spectrometer (e.g., 400 MHz).[3] The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| CH₃ (acetyl group) | ~2.7 | Singlet (s) | 3H | The methyl protons are adjacent to a carbonyl group, which deshields them, shifting them downfield. The absence of adjacent protons results in a singlet. |

| H-3 (pyrazine ring) | ~8.9 | Singlet (s) | 1H | This proton is on a carbon atom situated between two nitrogen atoms and adjacent to a carbonyl group, leading to significant deshielding and a downfield shift. |

| H-5 (pyrazine ring) | ~8.7 | Singlet (s) | 1H | This proton is on a carbon adjacent to a nitrogen atom and a chlorine-bearing carbon, resulting in a downfield chemical shift due to the electronegativity of the neighboring atoms. |

Note: Predicted chemical shifts are based on the analysis of similar pyrazine and ketone-containing compounds.

The electron-withdrawing nature of the nitrogen atoms and the chlorine atom in the pyrazine ring causes the aromatic protons to be significantly deshielded, hence their appearance at high chemical shift values. The acetyl group's carbonyl function further deshields the adjacent aromatic proton (H-3).

¹³C NMR Spectral Data Interpretation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation for ¹³C NMR is similar to that for ¹H NMR.[3] A higher concentration of the sample or a longer acquisition time is often necessary due to the low natural abundance of the ¹³C isotope. Broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a spectrum of singlets for each unique carbon.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (carbonyl) | ~195 | The carbonyl carbon is highly deshielded and typically appears in the downfield region of the spectrum. |

| C-2 (pyrazine ring) | ~152 | This carbon is attached to the electron-withdrawing acetyl group and is part of the heterocyclic ring, causing a significant downfield shift. |

| C-6 (pyrazine ring) | ~150 | The carbon atom bonded to the electronegative chlorine atom is expected to be significantly deshielded. |

| C-3 (pyrazine ring) | ~145 | This aromatic carbon is adjacent to two nitrogen atoms, leading to a downfield chemical shift. |

| C-5 (pyrazine ring) | ~143 | Similar to C-3, this carbon is part of the electron-deficient pyrazine ring. |

| CH₃ (methyl) | ~26 | The methyl carbon of the acetyl group is in a typical upfield region for sp³ hybridized carbons attached to a carbonyl group. |

Note: Predicted chemical shifts are based on the analysis of similar pyrazine and ketone-containing compounds.

Infrared (IR) Spectral Data Interpretation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by vibrations corresponding to the C=O, C-H, C=N, and C-Cl bonds.

Experimental Protocol: IR Spectroscopy

An IR spectrum can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.[4] The choice of method depends on the physical state of the sample.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3050-3100 | C-H stretch | Aromatic (pyrazine ring) | Medium-Weak |

| ~2950-3000 | C-H stretch | Aliphatic (methyl group) | Medium-Weak |

| ~1700 | C=O stretch | Ketone | Strong |

| ~1550-1600 | C=N and C=C stretch | Pyrazine ring | Medium-Strong |

| ~1000-1200 | C-N stretch | Pyrazine ring | Medium |

| ~700-800 | C-Cl stretch | Chloroalkane | Medium-Strong |

The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl (C=O) stretch of the ketone group, typically appearing around 1700 cm⁻¹. The aromatic C-H stretching vibrations will appear at higher wavenumbers than the aliphatic C-H stretches. The pyrazine ring will exhibit characteristic C=N and C=C stretching bands in the 1550-1600 cm⁻¹ region.[5]

Mass Spectrometry (MS) Data Interpretation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Experimental Protocol: Mass Spectrometry

For a volatile compound like this compound, Electron Ionization (EI) is a common mass spectrometry technique. The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their m/z ratio.

Predicted Mass Spectrum Fragmentation

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 156. Due to the presence of chlorine, an M+2 peak at m/z 158 with an intensity of approximately one-third of the M⁺ peak will be observed, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

Key Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Loss of a methyl radical (•CH₃): This α-cleavage next to the carbonyl group would result in a fragment ion at m/z 141/143.

-

Loss of carbon monoxide (CO): Fragmentation involving the loss of a neutral CO molecule from the molecular ion would lead to a fragment at m/z 128/130.

-

Loss of a chlorine radical (•Cl): Cleavage of the C-Cl bond would produce a fragment ion at m/z 121.

-

Formation of the acetyl cation: The formation of the acylium ion [CH₃CO]⁺ is a very common fragmentation for ketones and would result in a prominent peak at m/z 43.

Conclusion

The comprehensive spectral analysis of this compound presented in this guide provides a detailed framework for its structural characterization. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are consistent with the known effects of the pyrazine ring, chlorine substituent, and acetyl group. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this and structurally related compounds. The methodologies and interpretative strategies discussed are broadly applicable in the field of organic spectroscopy.

References

- BenchChem. (n.d.). Spectroscopic analysis and comparison of pyrazine-2-carbonitrile derivatives.

- PubChem. (n.d.). 1-(6-Chloropyridin-2-yl)ethanone.

- Ma, S., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 27(15), 4937.

- Wang, Z., et al. (2019).

- PubChem. (n.d.). 1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone.

- Singh, U. P., & Singh, R. K. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 26(11), 3237.

- University of California, Davis. (n.d.). Chemistry 326: Experiment #2.

- Klein, B., & Berkowitz, J. (1959). Pyrazines. I. Pyrazine-N-oxides. Preparation and Spectral Characteristics. Journal of the American Chemical Society, 81(19), 5160-5166.

- PubChemLite. (n.d.). 1-(6-chloropyridin-2-yl)ethanone (C7H6ClNO).

- National Institute of Standards and Technology. (n.d.). Pyrazine. NIST Chemistry WebBook.

- Anderson, G. M., & Forseth, D. A. (2011). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.

- National Institute of Standards and Technology. (n.d.). 1-(6-Methyl-2-pyrazinyl)-1-ethanone. NIST Chemistry WebBook.

- PubChem. (n.d.). 1-(3-Chloropyrazin-2-yl)ethanone.

- Gatti, F., et al. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. Journal of Medicinal Chemistry, 45(18), 4011-4017.

-

Finetech Industry Limited. (n.d.). 1-(3-chloropyrazin-2-yl)ethanone. Retrieved from [Link]

- National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook.

- Sigma-Aldrich. (n.d.). 1-(3-Chloropyrazin-2-yl)ethanone.

Sources

synthesis and characterization of 1-(6-Chloropyrazin-2-yl)ethanone

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(6-Chloropyrazin-2-yl)ethanone

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Substituted Pyrazines

The pyrazine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and structural resemblance to other key bioisosteres make it a cornerstone for the development of novel therapeutic agents.[3] Pyrazine derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[2][4]

This guide focuses on a specific, high-value pyrazine derivative: This compound (also known as 2-acetyl-6-chloropyrazine). This molecule serves as a critical building block for more complex pharmaceutical intermediates, particularly in the synthesis of kinase inhibitors.[5] The presence of a chloro-substituent, a reactive ketone group, and the pyrazine core provides three distinct points for chemical modification, making it an exceptionally versatile synthon.

This document provides a comprehensive overview of a robust synthetic route to this compound and the analytical methodologies required to verify its identity, purity, and structure. The protocols described herein are designed to be self-validating, with explanations for key experimental choices to empower researchers in their application.

Part 1: Synthesis of this compound

The synthesis of acetylpyrazines can be approached through several methods, including oxidation, multi-step syntheses, and Grignard reagent-based methods.[6] For this compound, a highly effective and controlled approach involves the Grignard reaction, which allows for the direct introduction of the acetyl group onto the pyrazine ring.

The proposed synthetic pathway begins with a commercially available or readily synthesized starting material, 2,6-dichloropyrazine. This is converted to a nitrile intermediate, which then undergoes a Grignard reaction with methylmagnesium bromide, followed by acidic hydrolysis to yield the target ketone.

Synthetic Pathway Overview

Sources

- 1. mdpi.com [mdpi.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(3-Chloropyrazin-2-yl)ethanone [myskinrecipes.com]

- 6. "Electrochemical Synthesis of Acetylpyrazine" by Lin Mao, Dong-Fang Niu et al. [jelectrochem.xmu.edu.cn]

An In-depth Technical Guide to the Reactivity Profile of 1-(6-Chloropyrazin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

1-(6-Chloropyrazin-2-yl)ethanone, a key heterocyclic building block, holds significant potential in the landscape of medicinal chemistry and drug discovery. Its unique electronic and structural features, characterized by an electron-deficient pyrazine core, a reactive chlorine substituent, and a versatile acetyl group, render it a valuable scaffold for the synthesis of diverse and complex molecular architectures. Pyrazine derivatives are integral components of numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antibacterial properties.[1] This guide provides a comprehensive technical overview of the reactivity profile of this compound, offering insights into its behavior in various chemical transformations and providing actionable experimental protocols for its utilization in synthetic chemistry.

Molecular Structure and Physicochemical Properties

This compound possesses a pyrazine ring substituted with a chlorine atom at the 6-position and an acetyl group at the 2-position. The electron-withdrawing nature of the pyrazine nitrogens and the chlorine atom significantly influences the reactivity of both the aromatic ring and the acetyl moiety.

| Property | Value | Source |

| CAS Number | 1197237-46-9 | ChemicalBook |

| Molecular Formula | C₆H₅ClN₂O | ChemicalBook |

| Molecular Weight | 156.57 g/mol | ChemicalBook |

| Appearance | Off-white to yellow solid | Commercial Suppliers |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | General Knowledge |

Reactivity Profile: A Dual Functional Scaffold

The reactivity of this compound is primarily dictated by two key functional groups: the chloro substituent on the pyrazine ring and the acetyl group. This duality allows for a wide range of chemical modifications, making it a versatile intermediate in multi-step syntheses.

I. Reactions at the Chloro-Substituent: Gateway to Diverse Pyrazine Derivatives

The chlorine atom at the 6-position of the pyrazine ring is susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring facilitates these transformations.

The pyrazine ring, being electron-poor, activates the chlorine atom for displacement by various nucleophiles. This reaction is a cornerstone for introducing diverse functionalities onto the pyrazine core.

-

Mechanism: The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile attacks the carbon bearing the chlorine atom, followed by the departure of the chloride ion to restore aromaticity.

Experimental Protocol: General Procedure for SNAr with Amines

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the desired amine (1.2-2.0 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 eq).

-

The reaction mixture is heated to 80-120 °C and stirred for 4-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired amino-substituted pyrazine derivative.

| Nucleophile | Product | Typical Yield (%) |

| Primary/Secondary Amines | 1-(6-Aminopyrazin-2-yl)ethanone derivatives | 60-90 |

| Anilines | 1-(6-Arylaminopyrazin-2-yl)ethanone derivatives | 50-85 |

| Alcohols (as alkoxides) | 1-(6-Alkoxypyrazin-2-yl)ethanone derivatives | 40-75 |

| Thiols (as thiolates) | 1-(6-Thioalkoxypyrazin-2-yl)ethanone derivatives | 55-80 |

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound.[1][2][3][4]

1. Suzuki-Miyaura Coupling

For the formation of C-C bonds with aryl or vinyl boronic acids/esters.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a degassed mixture of this compound (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq) is added a suitable solvent system (e.g., toluene/water, dioxane/water).

-

The reaction mixture is heated to 80-110 °C under an inert atmosphere (N₂ or Ar) for 6-24 hours.

-

After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

Purification by column chromatography affords the desired biaryl or vinyl-substituted pyrazine.

2. Sonogashira Coupling

For the formation of C-C bonds with terminal alkynes.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

A mixture of this compound (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%), a copper(I) co-catalyst (e.g., CuI) (5-10 mol%), and a base (e.g., triethylamine, diisopropylamine) in a suitable solvent (e.g., THF, DMF) is prepared.

-

The reaction is stirred at room temperature to 60 °C under an inert atmosphere until completion.

-

The reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

-

The residue is purified by column chromatography to yield the alkynyl-substituted pyrazine.

3. Buchwald-Hartwig Amination

For the formation of C-N bonds with a wide range of amines.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

A mixture of this compound (1.0 eq), the amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), a phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, NaOtBu) in an anhydrous solvent (e.g., toluene, dioxane) is heated under an inert atmosphere at 80-110 °C.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the mixture is cooled, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography.

II. Reactions at the Acetyl Group: Building Molecular Complexity

The acetyl group provides a reactive handle for various transformations, including condensation reactions to form larger, more complex structures.

The α-protons of the acetyl group are acidic and can be deprotonated by a base to form an enolate, which can then react with aldehydes or ketones in aldol or Claisen-Schmidt condensations.

Experimental Protocol: General Procedure for Claisen-Schmidt Condensation

-

To a solution of this compound (1.0 eq) and an aromatic aldehyde (1.0-1.2 eq) in a protic solvent (e.g., ethanol, methanol) is added an aqueous solution of a base (e.g., NaOH, KOH) dropwise at room temperature.

-

The reaction mixture is stirred for 2-12 hours, during which a precipitate may form.

-

The solid product is collected by filtration, washed with cold solvent, and dried.

-

If no precipitate forms, the reaction mixture is poured into ice water, and the resulting solid is collected by filtration.

-

The crude product can be recrystallized to afford the pure chalcone-like derivative.

| Aromatic Aldehyde | Product | Typical Yield (%) |

| Benzaldehyde | 1-(6-Chloropyrazin-2-yl)-3-phenylprop-2-en-1-one | 70-95 |

| 4-Methoxybenzaldehyde | 1-(6-Chloropyrazin-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | 75-98 |

| 4-Nitrobenzaldehyde | 1-(6-Chloropyrazin-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | 65-90 |

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show two singlets in the aromatic region corresponding to the two pyrazine protons and a singlet in the aliphatic region for the acetyl methyl protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the pyrazine ring carbons, and the methyl carbon.

-

Mass Spectrometry: Electrospray ionization (ESI) or other soft ionization techniques will show the molecular ion peak, confirming the molecular weight.

Reference Spectroscopic Data for a Structurally Similar Compound: 1-(6-Chloropyridin-2-yl)ethanone [5]

| Property | Value |

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) δ | 7.85 (d, J = 7.7 Hz, 1H), 7.78 (t, J = 7.7 Hz, 1H), 7.42 (d, J = 7.7 Hz, 1H), 2.72 (s, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ | 200.1, 151.8, 150.9, 139.4, 124.8, 121.2, 25.9 |

Note: The chemical shifts for this compound will differ due to the presence of the second nitrogen atom in the pyrazine ring.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in modern synthetic and medicinal chemistry. Its dual reactivity allows for a wide array of chemical transformations, enabling the construction of complex molecular frameworks with potential therapeutic applications. The synthetic routes outlined in this guide, including nucleophilic aromatic substitutions, palladium-catalyzed cross-couplings, and condensation reactions, provide a solid foundation for researchers to explore the full potential of this scaffold. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the strategic application of this compound is poised to play a pivotal role in the development of next-generation therapeutics.

References

-

Ohta, A., Aoyagi, Y., Inoue, A., Koizumi, I., Hashimoto, R., Tokunaga, K., Gohma, K., Komatsu, J., Sekine, K., Miyafuji, A., Kunoh, J., & Honma, R. (1992). Palladium-catalyzed Cross-coupling Ractions of Chloropyrazines with Aromatic Heterocycles. HETEROCYCLES, 33(1), 93. [Link]

-

PubChem. (n.d.). 1-(6-Chloropyridin-2-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

-

Nikishkin, N. I., Huskens, J., Assenmacher, J., Wilden, A., Modolo, G., & Verboom, W. (2012). Palladium-catalyzed cross-coupling of (di)chloropyrazines with phosphorus pronucleophiles in the presence of a base gave the phosphorylated pyrazines in 81-95% yields. Dalton Transactions, 41(42), 13111. [Link]

-

PubChem. (n.d.). 1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Verboom, W., Nikishkin, N. I., Huskens, J., Assenmacher, J., Wilden, A., & Modolo, G. (2012). Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. Dalton Transactions, 41(42), 13111-13124. [Link]

-

Ghosh, A., & Sies, H. (2022). Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. Molbank, 2022(4), M1513. [Link]

-

Gauthier, D. R., Jr, Zandi, K. S., & Dormer, P. G. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675–682. [Link]

-

PubChem. (n.d.). 1-(3-Chloropyrazin-2-yl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Palladium-catalyzed Cross-coupling Ractions of Chloropyrazines with Aromatic Heterocycles [chooser.crossref.org]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-Catalyzed Cross-Coupling of Various Phosphorous Pronucleophiles with Chloropyrazines - Synthesis of Novel An(III)-selective Extractants - JuSER [juser.fz-juelich.de]

- 4. researchgate.net [researchgate.net]

- 5. 1-(6-Chloropyridin-2-yl)ethanone | C7H6ClNO | CID 11579167 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential Biological Activity of 1-(6-Chloropyrazin-2-yl)ethanone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazine Scaffold as a Privileged Structure in Medicinal Chemistry

Pyrazine and its derivatives represent a cornerstone in the development of novel therapeutic agents, demonstrating a broad spectrum of pharmacological activities.[1] The inherent electronic properties of the pyrazine ring, coupled with its ability to participate in hydrogen bonding and other non-covalent interactions, make it a "privileged scaffold" in medicinal chemistry. This guide focuses on the untapped potential of derivatives originating from 1-(6-chloropyrazin-2-yl)ethanone, a versatile starting material for the synthesis of novel compounds with potential antimicrobial, antitumor, and kinase inhibitory activities.[2][3]

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and potential biological evaluation of this compound derivatives. We will delve into detailed experimental protocols, explore the underlying mechanistic rationale for their potential biological activities, and present a framework for their evaluation as therapeutic candidates.

Synthetic Pathways: From a Simple Ketone to a Diverse Library of Bioactive Molecules

The chemical architecture of this compound, featuring a reactive ketone and a modifiable chloro-substituent, offers multiple avenues for synthetic elaboration. The primary synthetic strategies explored in this guide focus on the generation of two key classes of biologically active compounds: chalcones and pyrazoles.

Workflow for the Synthesis of Chalcone and Pyrazole Derivatives

Sources

- 1. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1-(3-Chloropyrazin-2-yl)ethanone [myskinrecipes.com]

A Technical Guide to 1-(6-Chloropyrazin-2-yl)ethanone and its Analogs in Modern Drug Discovery

This in-depth technical guide provides a comprehensive literature review of 1-(6-chloropyrazin-2-yl)ethanone and its analogs, tailored for researchers, scientists, and drug development professionals. The content herein is structured to offer not just a recitation of facts, but a cohesive narrative that underscores the scientific rationale behind the synthesis, evaluation, and optimization of this important chemical scaffold.

Part 1: The Pyrazine Scaffold: A Privileged Heterocycle in Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing heterocycles being particularly prominent in a vast array of pharmaceuticals. Among these, the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-disposition, has emerged as a "privileged scaffold". This is due to its unique combination of physicochemical properties, including its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] Pyrazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[3][4]

This compound serves as a versatile and highly valuable starting material in the synthesis of a diverse range of biologically active molecules. Its utility stems from the presence of two key reactive handles: the chloro substituent, which is amenable to nucleophilic substitution and cross-coupling reactions, and the ethanone moiety, which can be readily modified through various chemical transformations. This dual reactivity allows for the systematic exploration of chemical space and the generation of libraries of analogs for biological screening.

Part 2: Synthesis of this compound and its Analogs: A Practical Approach

The synthesis of the this compound core and its subsequent derivatization are critical steps in the drug discovery process. While multiple synthetic routes to pyrazine derivatives exist, a common and efficient method for introducing the acetyl group is through a regioselective lithiation followed by quenching with an appropriate electrophile.

General Synthetic Strategy

A general and effective strategy for the synthesis of this compound and its analogs involves a multi-step sequence that allows for the introduction of diversity at various positions of the pyrazine core. The following schematic outlines a representative synthetic pathway.

Caption: General workflow for the synthesis of this compound and its analogs.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a representative example for the synthesis of the core compound. Researchers should adapt this protocol based on their specific laboratory conditions and safety guidelines.

Materials:

-

2-Chloropyrazine

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

n-Butyllithium (n-BuLi) in hexanes

-

N-methoxy-N-methylacetamide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,2,6,6-tetramethylpiperidine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise. Stir the resulting mixture at -78 °C for 30 minutes to generate lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

-

To the freshly prepared LiTMP solution, add a solution of 2-chloropyrazine (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir the reaction mixture at this temperature for 1 hour.

-

Add N-methoxy-N-methylacetamide (1.2 eq) to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Part 3: Biological Applications as Kinase Inhibitors

A significant body of research has focused on the development of pyrazine-based compounds as inhibitors of various protein kinases. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] The this compound scaffold has proven to be a valuable starting point for the design of potent and selective kinase inhibitors.

Targeting TGF-β-Activated Kinase 1 (TAK1)

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key signaling node in inflammatory and immune responses.[5] Overactivation of the TAK1 signaling pathway is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[6] Several studies have demonstrated that derivatives of this compound can effectively inhibit TAK1 activity.[6]

The pyrazine core of these inhibitors typically forms key hydrogen bonding interactions with the hinge region of the kinase domain, a common binding motif for ATP-competitive inhibitors. The substituents on the pyrazine ring can then be modified to enhance potency and selectivity by occupying adjacent hydrophobic pockets within the ATP-binding site.

Caption: Simplified TAK1 signaling pathway and the point of intervention by this compound analogs.

Part 4: Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound scaffold has allowed for the elucidation of key structure-activity relationships (SAR). These studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds.

Key SAR Insights:

-

Substitution at the Chloro Position: The chlorine atom at the 6-position is a key site for modification. Replacing the chlorine with various amine or ether linkages can significantly impact biological activity. For example, the introduction of a substituted aniline or piperazine moiety at this position has been shown to enhance inhibitory activity against certain kinases.[7]

-

Modification of the Ethanone Group: The ethanone side chain offers another avenue for structural diversification. Condensation of the ketone with various reagents can introduce new functional groups that can interact with specific residues in the target protein. For instance, the formation of pyrazole or imidazole rings from the ethanone moiety has been a successful strategy in developing potent kinase inhibitors.[8]

-

Impact of Substituents on Physicochemical Properties: The nature of the substituents also influences the physicochemical properties of the analogs, such as solubility and cell permeability. The addition of polar groups can improve aqueous solubility, while lipophilic groups can enhance cell membrane permeability. A balance of these properties is essential for achieving good oral bioavailability and in vivo efficacy.

Part 5: Data Summary and Experimental Protocols

Table 1: Biological Activity of Representative this compound Analogs

| Compound ID | R1 (at C6) | R2 (from ethanone) | Target Kinase | IC50 (nM) |

| 1 | Cl | CH3 | - | - |

| Analog A | 4-Morpholino | CH3 | TAK1 | 150 |

| Analog B | 4-(2-Hydroxyethyl)piperazin-1-yl | CH3 | JNK3 | 85 |

| Analog C | Cl | 3-Phenyl-1H-pyrazol-5-yl | p38α | 50 |

| Analog D | 4-Anilino | CH3 | Nek2 | 200 |

Note: The data presented in this table is a representative compilation from various sources in the literature and is intended for illustrative purposes. Actual values may vary depending on the specific assay conditions.

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of compounds against a target kinase.

Materials:

-

Recombinant human kinase

-

Kinase substrate (e.g., a peptide or protein)

-

ATP (Adenosine triphosphate)

-

Test compounds dissolved in DMSO

-

Kinase assay buffer

-

Detection reagent (e.g., an antibody that recognizes the phosphorylated substrate or a luminescence-based ATP detection kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at the optimal temperature for the kinase (typically 30-37 °C) for a specified period.

-

Stop the reaction by adding a stop solution or by placing the plate on ice.

-

Detect the amount of phosphorylated substrate or remaining ATP using a suitable detection method.

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Part 6: Conclusion and Future Directions

This compound has established itself as a valuable and versatile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The synthetic accessibility of this core and the ease with which it can be functionalized have enabled the rapid generation of diverse compound libraries for biological screening. The insights gained from SAR studies have provided a clear roadmap for the design of more potent and selective inhibitors.

Future research in this area will likely focus on:

-

Exploring Novel Analogs: The continued synthesis and evaluation of novel analogs with diverse substitution patterns will be crucial for identifying compounds with improved therapeutic profiles.

-

Expanding the Target Space: While kinase inhibition has been a major focus, the potential of these compounds to modulate other biological targets should be explored.

-

Optimizing ADME Properties: A greater emphasis on optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be necessary to translate in vitro potency into in vivo efficacy.

By leveraging the knowledge base outlined in this guide, researchers can continue to unlock the full potential of the this compound scaffold in the quest for novel and effective therapeutics.

References

-

[(PDF) Synthesis and evaluation of bioactivity of 6-imidazo[2,1-b][3][8]thiazine derivatives - ResearchGate]([Link])

Sources

- 1. Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone | C13H18ClN3O | CID 66510066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TAK1 inhibition attenuates both inflammation and fibrosis in experimental pneumoconiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Computational Guide to the Electronic Structure of 1-(6-Chloropyrazin-2-yl)ethanone

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 1-(6-chloropyrazin-2-yl)ethanone. Given the novelty of this specific compound in computational literature, this document serves as a foundational blueprint for future in-silico studies. We will detail the rationale behind selecting appropriate computational methodologies, outline rigorous protocols for their execution, and interpret the anticipated results in the context of medicinal chemistry and materials science.

Introduction: The Significance of Pyrazine Derivatives and the Need for Electronic Structure Analysis

Pyrazine and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1][2] Their prevalence is due to the pyrazine ring's unique electronic properties, which allow it to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, crucial for molecular recognition in biological systems.[3] The title compound, this compound, with its chloro and ethoxy substituents, presents an intriguing case for theoretical study. Understanding its electronic structure is paramount for predicting its reactivity, stability, and potential as a pharmacophore.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of molecules.[4] It offers a balance of accuracy and computational efficiency, making it well-suited for studying complex organic molecules like pyrazine derivatives.[5][6][7] By employing DFT, we can elucidate key electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, all of which are critical for rational drug design.

Theoretical and Computational Methodologies: A First-Principles Approach

The investigation into the electronic structure of this compound will be conducted using a first-principles approach rooted in Density Functional Theory (DFT).[4][8] This method is predicated on the Hohenberg-Kohn theorems, which state that the ground-state electron density of a system uniquely determines all its ground-state properties.[8]

2.1. The Choice of Functional and Basis Set: Balancing Accuracy and Efficiency

The selection of an appropriate functional and basis set is a critical first step in any DFT study. For organic molecules containing heteroatoms, the B3LYP hybrid functional has consistently demonstrated a high degree of accuracy in predicting geometries and electronic properties.[5][6][7][9] B3LYP combines the strengths of both Hartree-Fock theory and DFT, providing a robust description of electron exchange and correlation.

To accurately describe the electronic distribution, including the lone pairs on the nitrogen and oxygen atoms and the diffuse nature of the chlorine atom's electrons, a Pople-style basis set with polarization and diffuse functions is recommended. The 6-311++G(d,p) basis set is an excellent choice, offering a flexible framework for the molecular orbitals.

2.2. Computational Workflow

The following workflow outlines the necessary steps to perform a comprehensive theoretical study of this compound.

Figure 1: A generalized workflow for the theoretical analysis of the electronic structure of this compound.

Detailed Experimental Protocols: A Step-by-Step Guide

3.1. Geometry Optimization and Frequency Analysis

-

Step 1: Initial Structure Generation: The 3D structure of this compound will be built using a molecular modeling program. The molecular formula is C6H5ClN2O.[10]

-

Step 2: Geometry Optimization: A full geometry optimization will be performed using the B3LYP functional and the 6-311++G(d,p) basis set. This calculation will find the lowest energy conformation of the molecule.

-

Step 3: Frequency Analysis: To confirm that the optimized geometry corresponds to a true energy minimum, a frequency calculation will be performed at the same level of theory. The absence of imaginary frequencies will verify that the structure is a stable point on the potential energy surface.

3.2. Electronic Properties Calculations

-

Step 4: Single Point Energy Calculation: A single point energy calculation will be carried out on the optimized geometry to obtain accurate electronic energies and molecular orbitals.

-

Step 5: Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.[11] A smaller gap suggests higher reactivity.[11]

-

Step 6: Molecular Electrostatic Potential (MEP) Mapping: The MEP will be calculated and visualized on the molecule's electron density surface. The MEP map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

-

Step 7: Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to gain a deeper understanding of the intramolecular and intermolecular bonding interactions, as well as the charge distribution on individual atoms.

Anticipated Results and Their Interpretation

4.1. Frontier Molecular Orbitals and Reactivity

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO is the site of electron donation (nucleophilicity), while the LUMO is the site of electron acceptance (electrophilicity). The distribution and energies of these orbitals will provide insights into the molecule's reactivity. The HOMO-LUMO energy gap will be a key parameter in assessing the molecule's stability. A smaller energy gap generally corresponds to a more reactive molecule.[7]

4.2. Molecular Electrostatic Potential and Intermolecular Interactions

The MEP map will reveal the regions of positive and negative electrostatic potential on the molecular surface. The negative regions, typically associated with the nitrogen and oxygen atoms, will indicate potential sites for electrophilic attack and hydrogen bond acceptance. The positive regions will highlight areas susceptible to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with biological targets.

4.3. Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.[11][12]

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the molecule's electrophilic character. |

Table 1: Key global reactivity descriptors and their calculation from HOMO and LUMO energies.

Figure 2: The relationship between calculated electronic properties and the predicted chemical and biological behavior of the molecule.

Conclusion: A Roadmap for Future Investigations

This technical guide provides a robust and scientifically grounded framework for the theoretical investigation of the electronic structure of this compound. By following the outlined protocols, researchers can obtain valuable insights into the molecule's reactivity, stability, and potential for intermolecular interactions. These findings will be instrumental in guiding the synthesis of novel pyrazine derivatives and in the rational design of new therapeutic agents. The computational data generated from this study will serve as a critical foundation for future experimental work and will accelerate the discovery and development of new drugs and materials.

References

-

Salman, et al. "Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory." Chemistry and Materials Research, vol. 6, no. 4, 2014. [Link]

-

"Computational Evaluation of Polycyclic Bis-Oxadiazolo-Pyrazine Backbone in Designing Potential Energetic Materials." Semantic Scholar. [Link]

-

"Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory." IISTE.org. [Link]

-

Wang, Yue, et al. "Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds." Polymers, vol. 14, no. 1, 2022, p. 13. [Link]

-

Salman, et al. "Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory." ResearchGate, 2019. [Link]

-

Bibi, Aisha, et al. "Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations." Molecules, vol. 26, no. 23, 2021, p. 7369. [Link]

-

"Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry." MDPI. [Link]

-

Choudhary, Deepak, et al. "Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review." Polycyclic Aromatic Compounds, 2022, pp. 1-32. [Link]

-

"New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study." MDPI. [Link]

-

Lepšík, Martin, et al. "Molecular Interactions of Pyrazine-Based Compounds to Proteins." Journal of Medicinal Chemistry, vol. 63, no. 9, 2020, pp. 4338-51. [Link]

-

"Density functional theory." Wikipedia. [Link]

-

Krokidis, Xenophon, et al. "Density functional theory." Photosynthesis Research, vol. 102, no. 2-3, 2009, pp. 241-50. [Link]

-

"Density Functional Theory Studies on Electronic Properties of Thiophene S-oxides as Aromatic Dienophiles for Reactivity Predicti." SciSpace. [Link]

-

"1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone." PubChem. [Link]

-

"1-(6-Chloropyridin-2-yl)ethanone." PubChem. [Link]

-

Joginipelli, S., et al. "Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol." Austin Biochemistry, vol. 2, no. 1, 2017, p. 1010. [Link]

-

"Density Functional Theory (DFT)." Tozer Research Group, Durham University. [Link]

-

"1-(3-chloropyrazin-2-yl)ethanone | CAS: 121246-90-0." Finetech Industry Limited. [Link]

-

"1-(3-Chloropyrazin-2-yl)ethanone." PubChem. [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Density functional theory - Wikipedia [en.wikipedia.org]

- 5. iiste.org [iiste.org]

- 6. iiste.org [iiste.org]

- 7. researchgate.net [researchgate.net]

- 8. Density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. This compound | 1197237-46-9 [chemicalbook.com]

- 11. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations | MDPI [mdpi.com]

- 12. scispace.com [scispace.com]

The Ascendance of the Pyrazine Ring: A Technical Guide to its Discovery, Synthesis, and Impact

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine ring, a deceptively simple six-membered aromatic heterocycle, has charted a remarkable journey from the annals of 19th-century synthetic chemistry to the forefront of modern pharmacology and flavor science. Initially explored through foundational organic syntheses, the true potential of the pyrazine scaffold remained largely underappreciated for decades. It was the serendipitous discovery of its profound biological activities and its pivotal role in the sensory profiles of cooked foods that catalyzed its ascent as a privileged structure in both nature and human innovation. This in-depth technical guide provides a comprehensive historical and practical overview of pyrazine-containing compounds. We will traverse the chronological milestones of their discovery, delve into the mechanistic intricacies of their synthesis, and explore their multifaceted applications. This guide is designed to be an essential resource for researchers, offering not only a historical perspective but also actionable experimental protocols and an integrated understanding of the structure-activity relationships that continue to drive the discovery of novel pyrazine-based molecules.

Part 1: A Chronological History of Discovery and Synthesis

The story of pyrazine is one of incremental understanding, punctuated by key discoveries that opened up new avenues of research and application.

The Dawn of Pyrazine Chemistry: Early Syntheses

The first recorded synthesis of a pyrazine derivative was by the French chemist Auguste Laurent in the mid-19th century. While the initial characterization was incomplete, his work laid the groundwork for future investigations.[1] It was in the latter half of the century that two seminal synthetic methods were established, which are still recognized for their historical and foundational importance.

Wilhelm Staedel and L. Rugheimer reported a method involving the reaction of 2-chloroacetophenone with ammonia.[2] The resulting α-amino ketone undergoes self-condensation and subsequent oxidation to form a symmetrically substituted pyrazine.[3][4] This method, while historically significant, often contended with harsh reaction conditions and the use of lachrymatory starting materials.[5]

Shortly after, Hermann Gutknecht developed a variation that also relies on the self-condensation of an α-amino ketone.[2][4] The key distinction of the Gutknecht synthesis is the method of preparing the α-amino ketone intermediate, which is typically formed through the reduction of an α-oximino ketone.[6] This approach provided a more versatile route to symmetrically substituted pyrazines.[5]

Experimental Protocol: General Procedure for Gutknecht Pyrazine Synthesis [7]

-

Nitrosation: A ketone is dissolved in a suitable solvent (e.g., diethyl ether or acetic acid) and treated with a source of nitrous acid (e.g., sodium nitrite and hydrochloric acid) at a low temperature (0-5 °C) to form the corresponding α-oximino ketone.

-

Reduction: The isolated α-oximino ketone is then reduced to the α-amino ketone. Common reducing agents include zinc powder in acetic acid or catalytic hydrogenation.

-

Condensation and Oxidation: The α-amino ketone, often generated in situ, dimerizes to form a dihydropyrazine. This intermediate is then oxidized to the aromatic pyrazine. Oxidation can be achieved using a mild oxidizing agent like copper(II) sulfate or, in some cases, by exposure to atmospheric oxygen.[6]

The Serendipitous Unveiling of Bioactivity: The Story of Pyrazinamide

For many years, the pyrazine nucleus was primarily of academic interest to synthetic chemists. Its therapeutic potential remained hidden until a series of serendipitous discoveries in the mid-20th century. The journey of Pyrazinamide (PZA), a cornerstone of modern tuberculosis (TB) treatment, exemplifies this transition.

Pyrazinamide was first synthesized in 1936.[8] However, its profound anti-tubercular properties were not recognized until 1952.[9] The initial lead came from the observation in 1945 that nicotinamide (vitamin B3), a structural relative of pyrazinamide, exhibited weak activity against Mycobacterium tuberculosis in animal models. This prompted the investigation of related analogs, leading to the identification of pyrazinamide as a remarkably potent anti-tubercular agent in murine models.[8]

A perplexing early finding was that pyrazinamide was inactive against M. tuberculosis in vitro at neutral pH, a characteristic that would have caused it to be discarded in modern high-throughput screening campaigns. This paradox hinted at a unique mechanism of action, which is now understood to be dependent on the acidic environment found within tuberculous granulomas.[10]

Pyrazines in the Flavor Lexicon: The Maillard Reaction

Parallel to the developments in medicinal chemistry, another field of science was uncovering the widespread importance of pyrazines: food and flavor chemistry. The characteristic aromas of roasted, baked, and toasted foods have long been a part of the human experience. However, the chemical basis for these scents was not well understood until the investigation of the Maillard reaction.

The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars at elevated temperatures, is responsible for the color and flavor of many cooked foods.[11] It was discovered that pyrazines are a major class of aromatic compounds generated during this process, contributing nutty, roasted, toasted, and cocoa-like notes.[11] The specific substitution patterns on the pyrazine ring, which are determined by the types of amino acids and sugars involved, give rise to a diverse array of aromas.

The advent of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) was instrumental in identifying and quantifying the vast number of pyrazines present in food products, often at very low concentrations.

Part 2: Key Pyrazine-Containing Compounds and Their Synthesis

The broad utility of the pyrazine scaffold can be best appreciated by examining some of the most significant and well-studied pyrazine-containing compounds.

2,5-Dimethylpyrazine: A Quintessential Flavor Compound

2,5-Dimethylpyrazine is a naturally occurring pyrazine that is a key contributor to the aroma of roasted peanuts, coffee, and cocoa.[12] Its synthesis, both through the Maillard reaction and through microbial fermentation, has been extensively studied.

In biological systems, such as in the bacterium Bacillus subtilis, 2,5-dimethylpyrazine can be synthesized from L-threonine.[13] The enzymatic conversion of L-threonine to the intermediate aminoacetone is a key step. Two molecules of aminoacetone then undergo a non-enzymatic, pH-dependent self-condensation to form a dihydropyrazine intermediate, which is subsequently oxidized to 2,5-dimethylpyrazine.[14]

Experimental Protocol: Chemoenzymatic Synthesis of 2,5-Dimethylpyrazine from L-Threonine [13]

This protocol outlines a whole-cell biocatalysis approach, a greener alternative to traditional chemical synthesis.

-

Strain Cultivation: A suitable microbial strain, such as a metabolically engineered Escherichia coli or Bacillus subtilis overexpressing L-threonine dehydrogenase (TDH), is cultivated in an appropriate growth medium.

-

Biotransformation Setup: The cultured cells are harvested and resuspended in a reaction buffer at an optimal pH (typically around 8.0).

-

Substrate Addition: L-threonine is added to the cell suspension to a final concentration of, for example, 14 g/L.[12]

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (e.g., 40°C) with agitation for a set period (e.g., 12-24 hours).[12]

-

Extraction and Analysis: The 2,5-dimethylpyrazine produced is extracted from the reaction mixture using an organic solvent (e.g., ethyl acetate). The concentration and purity of the product are then determined by GC-MS.

Tetramethylpyrazine (Ligustrazine): From Traditional Medicine to Modern Pharmacology

Tetramethylpyrazine, also known as ligustrazine, is a bioactive compound first isolated from the traditional Chinese herb Ligusticum wallichii (Chuan Xiong) and also found in fermented foods like natto.[15] It has been the subject of extensive pharmacological research due to its diverse therapeutic effects, including anti-inflammatory, antioxidant, and cardiovascular protective properties.

The synthesis of tetramethylpyrazine can be achieved through both chemical and biosynthetic routes. Chemical synthesis often involves the condensation of 2,3-butanedione with an ammonia source.[16] Biosynthetic methods, which are gaining favor due to their "green" credentials, often utilize microbial fermentation.[17]

Experimental Protocol: Synthesis of Tetramethylpyrazine from Biacetyl Monoxime [18]

This protocol describes a chemical synthesis route.

-

Reaction Setup: In a reaction vessel, biacetyl monoxime and a palladium on carbon (Pd/C) catalyst are suspended in a solvent such as water or methanol.

-

Reagent Addition: Ammonium formate is added portion-wise to the heated and stirring reaction mixture.

-

Reflux: The reaction mixture is heated to reflux (typically 95-100°C in water) for several hours.

-

Work-up: After the reaction is complete, the catalyst is removed by filtration. The filtrate is then extracted with an organic solvent (e.g., dichloromethane).

-

Purification: The combined organic extracts are dried and the solvent is removed under reduced pressure to yield tetramethylpyrazine, which can be further purified by crystallization or sublimation.

Table 1: Yields of Representative Pyrazine Syntheses